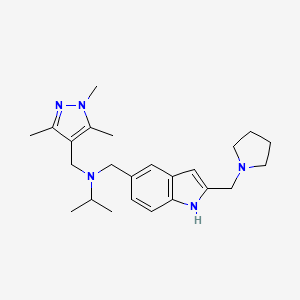

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine

Description

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine is a structurally complex amine derivative featuring two distinct heterocyclic moieties: a pyrrolidine-substituted indole and a trimethylpyrazole group.

Synthesis of such compounds typically involves multi-step alkylation or coupling reactions. For instance, similar indole-pyrazole hybrids are synthesized via nucleophilic substitution or reductive amination, as seen in and , where amines are coupled with chloropyrimidines or pyrazole intermediates under basic conditions .

Properties

IUPAC Name |

N-[[2-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5/c1-17(2)29(16-23-18(3)26-27(5)19(23)4)14-20-8-9-24-21(12-20)13-22(25-24)15-28-10-6-7-11-28/h8-9,12-13,17,25H,6-7,10-11,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOPSTRHFXFSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN(CC2=CC3=C(C=C2)NC(=C3)CN4CCCC4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine, often referred to as a pyrrolidinopyrazole derivative, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is largely attributed to its structural components:

- Indole Ring : Known for its role in various biological activities including anti-inflammatory and anticancer properties.

- Pyrrolidine Moiety : Enhances binding affinity to biological targets and may influence neuropharmacological effects.

- Pyrazole Structure : Exhibits a broad range of biological activities including anti-inflammatory, analgesic, and antibacterial effects .

Pharmacological Activities

The compound has been evaluated for several pharmacological activities:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, similar to the compound , exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

2. Anticancer Properties

Indole derivatives are recognized for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

3. Antibacterial Activity

Studies on related pyrazole compounds have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the pyrrolidine moiety appears to enhance antibacterial activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine:

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with indole and pyrazole structures exhibit significant anticancer properties. For instance, research has shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Case Study : A study published in the New Journal of Chemistry demonstrated that similar indole derivatives displayed multitargeted anticancer activity, suggesting that N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine could potentially be investigated for similar effects .

-

Neurological Disorders

- The compound's structural similarity to known psychoactive substances raises interest in its potential application for treating neurological disorders such as depression and anxiety. Compounds that interact with serotonin receptors often show promise in these areas.

- Research Insight : The pyrrolidine group is known to enhance the binding affinity to neurotransmitter receptors, which may contribute to neuropharmacological effects .

-

Anti-inflammatory Properties

- Inflammation is a common underlying factor in various diseases. The presence of specific functional groups in this compound may confer anti-inflammatory properties.

- Evidence : Studies on related compounds suggest that modifications in the indole structure can lead to significant reductions in inflammatory markers .

Synthesis and Mechanism of Action

The synthesis of N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine typically involves multi-step reactions including Mannich-type reactions which are common for synthesizing indole derivatives. The mechanism of action is hypothesized to involve modulation of enzyme activity or receptor binding associated with key biological pathways.

Chemical Reactions Analysis

Reactivity of the Secondary Amine

The central secondary amine (propan-2-amine) can undergo alkylation or acylation. For example:

-

Alkylation : Treatment with methyl iodide in the presence of NaH or K2CO3 in DMF at 0–25°C forms a quaternary ammonium salt .

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine yields an acetamide derivative .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF, 0°C → RT | Quaternary ammonium salt | |

| Acylation | AcCl, Et₃N, DCM, RT | Acetamide derivative |

Indole Ring Reactivity

The 1H-indole moiety contains a free NH group at position 1 and substituents at positions 2 (pyrrolidinylmethyl) and 5 (methyl).

Electrophilic Substitution

The NH group activates the indole ring toward electrophilic substitution. Potential reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, likely at position 6 or 7 due to steric and electronic effects from the 2- and 5-substituents .

-

Sulfonation : Chlorosulfonic acid in DCM forms a sulfonic acid derivative at position 3 or 4 .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6- or 7-Nitroindole derivative | |

| Sulfonation | ClSO₃H, DCM, RT | Indole-3-sulfonic acid |

N-Alkylation

The indole NH can undergo alkylation with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/DMF) to form N-alkylated products .

Pyrazole Ring Reactivity

The 1,3,5-trimethyl-1H-pyrazole-4-yl group is sterically hindered due to methyl substituents. Reactivity is limited but may include:

-

Halogenation : Electrophilic chlorination or bromination at position 3 using Cl₂ or Br₂ in acetic acid, though yields may be low .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) could oxidize methyl groups to carboxylic acids under harsh conditions .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Cl₂, AcOH, 50°C | 3-Chloropyrazole derivative | |

| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative |

Pyrrolidine Ring Reactivity

The pyrrolidin-1-ylmethyl group attached to the indole can undergo:

-

Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the pyrrolidine to a pyrrolidone (γ-lactam) .

-

Quaternization : Reaction with methyl triflate forms a quaternary ammonium salt .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | mCPBA, DCM, RT | Pyrrolidone derivative | |

| Quaternization | (CH₃)₃O⁺SO₃CF₃⁻, CH₃CN, RT | Quaternary ammonium salt |

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings would require prior halogenation. For example:

-

Bromination : N-bromosuccinimide (NBS) in DMF introduces bromine at the indole’s 4-position, enabling subsequent palladium-catalyzed cross-couplings .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, RT | 4-Bromoindole derivative |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity : The target compound’s pyrrolidine-indole and trimethylpyrazole groups distinguish it from MBA236 (piperidine-indole) and the pyrrolopyrimidine derivative in . These substituents influence lipophilicity and target selectivity .

Biological Targets : While MBA236 exhibits dual cholinesterase/MAO inhibition, the target compound’s unsubstituted propan-2-amine chain may favor interactions with amine-binding receptors (e.g., GPCRs) .

Molecular Weight : The target compound’s higher molecular weight (~470) compared to ’s 397.5 may impact blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Pharmacological Potential

Though direct data are absent, inferences can be drawn:

- Enzyme Inhibition : The trimethylpyrazole group (as in ’s high-energy materials) may enhance metabolic stability, while the pyrrolidine moiety could modulate dopamine or serotonin receptors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of indole and pyrazole derivatives with propan-2-amine. Key steps include Buchwald-Hartwig amination or Ullmann-type coupling for introducing pyrrolidinyl and trimethylpyrazole groups. Optimization can be achieved by:

- Using cesium carbonate as a base and copper(I) bromide as a catalyst to enhance coupling efficiency .

- Adjusting solvent polarity (e.g., dimethyl sulfoxide for polar intermediates) and temperature (35–50°C) to improve regioselectivity .

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .

Q. How should researchers characterize the compound’s purity and tautomeric forms?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% formic acid) and confirm purity >95% via UV detection at 254 nm .

- Tautomerism : Analyze amine/imine tautomeric ratios using NMR in DMSO-. Peaks at δ 11.20–10.10 ppm (broad singlets for NH) indicate tautomeric equilibrium. Variable-temperature NMR (25–60°C) can resolve dynamic exchange .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- and NMR : Assign peaks for pyrrolidine (δ 2.5–3.0 ppm, multiplet) and pyrazole methyl groups (δ 2.15–2.23 ppm, singlet) .

- HRMS : Confirm molecular weight with ESI+ mode (expected [M+H] within 2 ppm error) .

- IR Spectroscopy : Identify NH stretches (3298 cm) and tertiary amine vibrations (1150–1250 cm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using PyMOL for visualization. Validate docking poses with MD simulations (AMBER or GROMACS) .

- Calculate quantum chemical parameters (HOMO-LUMO gap, electrostatic potential maps) via Gaussian09 at the B3LYP/6-31G* level to predict reactivity .

Q. What experimental design principles apply to optimizing its biological activity?

- Methodological Answer :

- Use Design of Experiments (DoE) to screen variables (e.g., substituent positions, solvent polarity). For example, a factorial design can test pyrrolidine vs. piperidine analogs for improved solubility .

- Validate SAR by synthesizing analogs with modified pyrazole methyl groups (e.g., 1,3,5-trimethyl → 1,3-dimethyl) and comparing IC values in enzyme assays .

Q. How should researchers resolve contradictions in spectral data or bioassay results?

- Methodological Answer :

- For NMR discrepancies (e.g., unexpected splitting), rerun experiments in deuterated chloroform vs. DMSO to assess solvent effects on tautomerism .

- If bioassay results conflict (e.g., low activity despite high predicted binding), verify compound stability under assay conditions (pH, temperature) via LC-MS .

Q. What advanced techniques analyze its pharmacokinetic properties?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min .

- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) and measure free fraction with a calibration curve .

Data Contradiction Analysis

Q. How to address inconsistent yields in coupling reactions?

- Methodological Answer :

- If yields vary (e.g., 17–82% in Pd-mediated couplings ), test catalyst purity (e.g., Pd(OAc) vs. Pd(dba)) and ligand effects (XPhos vs. SPhos).

- Ensure anhydrous conditions via 3Å molecular sieves and degas solvents with N .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.